(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Description
(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a structurally complex acrylamide derivative featuring a benzenesulfinyl ethylamine backbone, a cyano group at the α-position, and a furan-2-yl substituent at the β-position of the propenamide chain. The (Z)-stereochemistry of the double bond in the acrylamide moiety is critical for its electronic and steric properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
(Z)-N-[2-(benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-12-13(11-14-5-4-9-21-14)16(19)18-8-10-22(20)15-6-2-1-3-7-15/h1-7,9,11H,8,10H2,(H,18,19)/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLUMGMOKCGDW-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCNC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)CCNC(=O)/C(=C\C2=CC=CO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzenesulfinyl ethylamine intermediate. This intermediate is then reacted with a furan-2-yl acetonitrile derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.
Substitution: Electrophiles like bromine or nitronium ion, solvents such as dichloromethane or acetonitrile.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide serves as a versatile building block for constructing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be explored for its activity as an enzyme inhibitor, receptor modulator, or as a scaffold for drug development.
Industry
In the materials science field, this compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements align with several classes of bioactive molecules. Below is a detailed comparison based on substituent effects, synthetic strategies, and biological activity (where available):
Substituent Analysis and Pharmacological Relevance
Key Observations :
- Sulfinyl vs. Sulfonamide : The benzenesulfinyl group in the target compound may offer distinct redox properties compared to the sulfonamide in ’s analog, influencing solubility and metabolic stability .
Pharmacopeial Relevance
Compounds like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide () highlight the pharmaceutical importance of furan and sulfanyl motifs, though their nitroacetamide functionality differs from the target’s sulfinyl-cyano system .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for achieving high stereoselectivity in the synthesis of the (Z)-isomer?
The synthesis of the (Z)-isomer requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and enhance stereochemical outcomes .
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing undesired (E)-isomer formation .
- Catalytic systems : Lewis acids like ZnCl₂ or Ti(OiPr)₄ can promote regioselective enamide formation . Post-synthesis, nuclear Overhauser effect (NOE) NMR analysis is critical to confirm stereochemistry .
Q. Which analytical techniques are most reliable for characterizing structural purity and functional group integrity?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H-¹³C HSQC and NOESY confirm spatial proximity of the benzenesulfinyl and cyano groups .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula and detects trace impurities .
- IR spectroscopy : Stretching frequencies for the cyano group (~2200 cm⁻¹) and sulfoxide S=O (~1050 cm⁻¹) validate functional groups .
Q. How can computational methods predict the compound's electronic properties and reactivity?
Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) provides:
- Frontier molecular orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites .
- Electrostatic potential maps : Identify regions prone to hydrogen bonding or charge-transfer interactions . Validation against experimental UV-Vis and cyclic voltammetry data ensures accuracy .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies often arise from solvation effects or conformational flexibility. Mitigation steps include:
- Explicit solvent modeling : Use COSMO-RS or SMD solvation models in DFT calculations .
- Conformational sampling : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) identify dominant conformers .
- Benchmarking : Compare calculated ¹³C NMR shifts with experimental data using linear regression (R² > 0.95) .
Q. How does the benzenesulfinyl group influence biological activity compared to sulfonyl or thioether analogs?
The sulfinyl group’s chirality and moderate electron-withdrawing effects enhance:
- Target binding : Sulfoxide oxygen participates in hydrogen bonding with enzyme active sites (e.g., kinases) .
- Metabolic stability : Resistance to oxidative degradation compared to thioethers . Structure-activity relationship (SAR) studies using isosteric replacements (e.g., sulfonyl, thioether) quantify these effects .
Q. What crystallographic techniques are effective for resolving hydrogen bonding networks in this compound?
Single-crystal X-ray diffraction with SHELXL refinement reveals:
- Hydrogen bonding motifs : Graph-set analysis (e.g., R₂²(8) motifs) identifies dimerization patterns .
- Sulfinyl chirality : Anomalous dispersion effects differentiate S and R configurations . Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for light atoms like oxygen and nitrogen .
Methodological Challenges
Q. How to optimize reaction yields when scaling up synthesis without compromising stereoselectivity?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., enamide cyclization) .
- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .
- Catalyst immobilization : Silica-supported catalysts enable recycling and reduce metal leaching .
Q. What experimental approaches validate the proposed mechanism of biological activity (e.g., enzyme inhibition)?
- Surface plasmon resonance (SPR) : Measures binding kinetics (kₐ, kᵢ) to target proteins .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Mutagenesis studies : Identify critical residues (e.g., Asp86 in kinase X) interacting with the sulfinyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
